2-(氯甲基)-5-硝基-1,3-苯并噁唑

描述

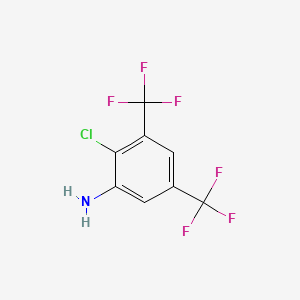

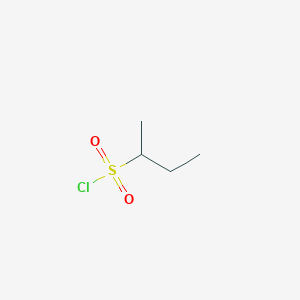

The compound "2-(Chloromethyl)-5-nitro-1,3-benzoxazole" is a derivative of benzoxazole, which is a class of aromatic organic compounds that contain a benzene ring fused to an oxazole ring. The presence of the chloromethyl and nitro groups on the benzoxazole ring suggests potential reactivity and a range of possible applications in chemical synthesis and pharmacology. Benzoxazoles are known for their diverse pharmacological activities, and the functionalization with chloromethyl and nitro groups could further enhance their utility .

Synthesis Analysis

The synthesis of benzoxazole derivatives can be achieved through various methods. For instance, the synthesis of functionally substituted benzoxazoles, such as N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, has been described using a simple method, which could potentially be adapted for the synthesis of "2-(Chloromethyl)-5-nitro-1,3-benzoxazole" . Additionally, the synthesis of related compounds, such as 2-nitromethyl-2-trichloromethyl-1,3-benzoxazolines, involves the reaction of 1-bromo-3,3,3-trichloro-1-nitropropene with o-aminophenol derivatives . This suggests that similar nitration and chloromethylation reactions could be employed in the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives can be complex, with the potential for various conformers and tautomers. For example, a related compound, [(1,3-benzoxazol-2-yl)-(5-chloro-1,3-benzoxazol-2-yl)]amine, has twelve possible conformers and tautomers, as determined by ab initio calculations . X-ray diffraction analyses of these compounds reveal details about their crystal structures and the interactions between molecules, such as hydrogen bonding . These techniques could be applied to "2-(Chloromethyl)-5-nitro-1,3-benzoxazole" to elucidate its molecular structure.

Chemical Reactions Analysis

Benzoxazole derivatives can undergo a variety of chemical reactions. The presence of a chloromethyl group in the compound suggests potential for nucleophilic substitution reactions, where the chlorine atom could be replaced by other groups or molecules . The nitro group is also a key functional group that can participate in reactions, such as the transfer of the nitro group to secondary amines, as seen in the synthesis of nitro-substituted benzotriazoles and phenanthrotriazoles . These reactions could be relevant to the chemical behavior of "2-(Chloromethyl)-5-nitro-1,3-benzoxazole".

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives are influenced by their functional groups. The chloromethyl group is likely to increase the compound's reactivity, while the nitro group could affect its acidity and basicity. For example, the introduction of a nitropyridyl group into the 2-methyl group of benzazoles insignificantly increases the basicity of the methylene group . The photochromic properties of benzazoles are also of interest, as they can form different photoinduced forms depending on the pH . These properties are important for understanding the behavior of "2-(Chloromethyl)-5-nitro-1,3-benzoxazole" in various environments and could inform its potential applications.

科学研究应用

抗肿瘤药物研究

已经探索了2-(氯甲基)-5-硝基-1,3-苯并噁唑衍生物作为潜在的抗肿瘤药物,特别是针对人类DNA拓扑异构酶(hTopo I和hTopo IIα)。例如,Karatas等人(2021年)合成了一些衍生物作为新型候选抗肿瘤药物,发现两种化合物具有有希望的生物活性结果。这些化合物抑制了hTopo IIα,并且比参考药物依托泊苷更活跃,尽管它们对各种癌细胞系没有显示出显著的细胞毒活性(Karatas et al., 2021)。

驱虫活性

在驱虫活性方面,Satyendra等人(2015年)合成了新型5-硝基-1,3-苯并噁唑衍生物,在体外筛选中显示出强效的驱虫分子。这些化合物,特别是化合物1和4,表现出对β-微管蛋白的良好抑制活性,这是寄生虫的靶蛋白(Satyendra et al., 2015)。

抗微生物评价

已经研究了苯并噁唑衍生物,包括2-(氯甲基)-5-硝基-1,3-苯并噁唑,用于抗微生物活性。Ertan-Bolelli等人(2016年)评估了衍生物对多种微生物,包括结核分枝杆菌的抗微生物活性。该研究中的化合物显示出显著的抗分枝杆菌活性,并可作为新型有效药物的支架(Ertan-Bolelli et al., 2016)。

DNA拓扑异构酶抑制

Oksuzoglu等人(2008年)的研究表明,包括带有5-硝基基团的苯并噁唑衍生物可以抑制真核DNA拓扑异构酶I和II。这种抑制表明在癌症治疗中具有潜在应用,因为这些酶对DNA复制和细胞分裂至关重要(Oksuzoglu et al., 2008)。

合成和表征

除了治疗应用外,还有研究集中在合成和表征2-(氯甲基)-5-硝基-1,3-苯并噁唑衍生物上。Khodot等人(2022年)详细介绍了合成N-[3-(氯甲基)-1,2-苯并异噁唑-5-基]乙酰胺的简单方法,这是一系列3,5-二取代苯并噁唑的制备前体(Khodot et al., 2022)。

属性

IUPAC Name |

2-(chloromethyl)-5-nitro-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O3/c9-4-8-10-6-3-5(11(12)13)1-2-7(6)14-8/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQZQGQKSWZXRCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])N=C(O2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377344 | |

| Record name | 2-(chloromethyl)-5-nitro-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Chloromethyl)-5-nitro-1,3-benzoxazole | |

CAS RN |

119198-10-6 | |

| Record name | 2-(chloromethyl)-5-nitro-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid](/img/structure/B1271401.png)

![6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine](/img/structure/B1271407.png)

![4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1271408.png)

![2-[3-(3-chlorophenyl)phenyl]acetic Acid](/img/structure/B1271414.png)